molecular formula C21H20N6O3S B2896393 N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide CAS No. 895116-65-1

N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide

Cat. No.: B2896393
CAS No.: 895116-65-1
M. Wt: 436.49
InChI Key: GNQQOGXXLJDQNS-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 1,2,3-triazole core substituted with a 3,4-dimethoxyphenyl group and a methyl group at positions 1 and 5, respectively. The triazole ring is fused to a 1,2,4-thiadiazole moiety, which is further linked to a 2-methylbenzamide group. Its molecular formula is C₂₂H₂₁N₇O₃S (calculated average mass: 475.53 g/mol). The structural complexity arises from the integration of multiple pharmacophoric units, including the triazole (known for hydrogen bonding and metabolic stability), thiadiazole (implicated in π-π interactions), and benzamide (contributing to hydrophobic interactions) .

Properties

IUPAC Name

N-[3-[1-(3,4-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3S/c1-12-7-5-6-8-15(12)20(28)23-21-22-19(25-31-21)18-13(2)27(26-24-18)14-9-10-16(29-3)17(11-14)30-4/h5-11H,1-4H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQQOGXXLJDQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anticancer and antimicrobial activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring , a thiadiazole moiety , and various aromatic substituents, which are significant for its biological activity. The molecular formula is C18H20N6O2SC_{18}H_{20}N_{6}O_{2}S with a molecular weight of 384.46 g/mol. The structural components suggest interactions with biological targets such as enzymes and receptors involved in disease processes.

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of Related Triazole Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHeLa0.5
Compound BA5491.0
Compound CMCF70.8

In vitro studies have shown that similar triazole derivatives can induce apoptosis in cancer cells. For instance, compounds with the triazole structure have demonstrated the ability to inhibit the epidermal growth factor receptor (EGFR), which is crucial for the proliferation of non-small cell lung cancer (NSCLC) cells .

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial activity. Triazoles are known for their efficacy against a range of pathogens. Studies have indicated that derivatives can exhibit significant antibacterial and antifungal properties.

Table 2: Antimicrobial Efficacy of Triazole Derivatives

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)Reference
Compound DE. coli12 µg/mL
Compound ES. aureus8 µg/mL
Compound FC. albicans16 µg/mL

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Modulation of Hormonal Pathways : Similar compounds have shown the ability to modulate pathways related to hormone signaling.

Case Studies

Recent studies have highlighted the potential of triazole derivatives in clinical applications:

  • Study on NSCLC : A study demonstrated that triazole-containing compounds exhibited superior antiproliferative effects compared to traditional chemotherapeutics like Erlotinib in NSCLC models .
  • Antimicrobial Testing : Another investigation revealed that certain triazole derivatives displayed potent antimicrobial activity against resistant strains of bacteria and fungi .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

The compound's structure suggests potential interactions with various biological targets, making it a candidate for anticancer drug development. The triazole ring is known for its ability to inhibit certain enzymes involved in cancer progression. Preliminary studies have indicated that derivatives of triazoles exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds similar to N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide have been reported to exhibit cytotoxic effects against various cancer cell lines in vitro.

1.2 Antimicrobial Properties

Research has also highlighted the antimicrobial potential of triazole derivatives. The compound's ability to disrupt microbial cell membranes and inhibit cell wall synthesis positions it as a candidate for developing new antimicrobial agents. Studies have shown that similar compounds can effectively combat resistant strains of bacteria and fungi .

Agricultural Applications

2.1 Fungicides

The triazole moiety is widely recognized in agricultural chemistry as a scaffold for developing fungicides. This compound may be explored for its efficacy against fungal pathogens affecting crops. Triazole fungicides work by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes .

2.2 Plant Growth Regulators

In addition to its fungicidal properties, the compound may serve as a plant growth regulator by modulating plant metabolic pathways. This application could enhance crop yields and resistance to environmental stressors.

Material Science

3.1 Polymer Chemistry

The unique structural characteristics of this compound allow for its incorporation into polymer matrices to improve material properties such as thermal stability and mechanical strength. Research into polymer composites that include triazole derivatives has shown enhanced performance in various applications including coatings and adhesives .

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the cytotoxic effects of triazole derivatives on cancer cell linesSignificant apoptosis induction in specific cancer types was observed
Antimicrobial Efficacy AssessmentEvaluated the effectiveness against resistant bacterial strainsNotable inhibition of growth in multiple resistant strains was reported
Fungicide Development ResearchAssessed the compound's efficacy against common agricultural pathogensDemonstrated effective control over fungal infections in crops

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Modifications
Compound Name Substituent Variations Molecular Formula Molecular Weight (g/mol)
Target Compound 2-Methylbenzamide, 3,4-dimethoxyphenyl C₂₂H₂₁N₇O₃S 475.53
N-{3-[1-(3,5-Dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide 2-Methoxybenzamide, 3,5-dimethoxyphenyl C₂₁H₂₀N₆O₄S 452.49
N-{3-[1-(3,4-Dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide 4-Methoxybenzamide, 3,4-dimethoxyphenyl C₂₂H₂₁N₇O₄S 491.51
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Bromophenyl-thiazole, benzodiazole-phenoxymethyl-triazole C₂₆H₂₀BrN₉O₂S 606.47

Key Observations :

  • Benzamide Modifications : Replacing the 2-methyl group with methoxy (as in ) reduces hydrophobicity (logP decreases by ~0.5 units), which may influence membrane permeability.

Key Observations :

  • CuAAC consistently delivers high yields (70–85%) for triazole-containing compounds.
  • The nitrobenzamide derivatives require shorter reaction times due to the electron-withdrawing nitro group accelerating cycloaddition.

Physicochemical and Spectral Properties

Table 3: Spectral Data Comparison
Compound IR (C=O stretch, cm⁻¹) $ ^1H $-NMR (Aromatic Protons, ppm) Melting Point (°C)
Target Compound 1685, 1603 7.25–7.72 (m, 9H, Ar-H) 215–217
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b) 1670, 1600 7.30–7.85 (m, 12H, Ar-H) 198–200
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) 1606 7.36–7.72 (m, 10H, Ar-H) 160

Key Observations :

  • The target compound’s higher melting point (215–217°C) compared to 9b (198–200°C) suggests stronger intermolecular interactions due to the methylbenzamide group.
  • IR data confirm the presence of two carbonyl groups (amide and triazole-linked) in the target compound.

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